2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
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Overview
Description
This compound is a synthetic molecule with a complex structure. Its systematic name is 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid . It combines aromatic and aliphatic moieties, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol.
- The next step is the etherification of 4-chloro-3-methylphenol with 2-(4-hydroxyphenyl)acetic acid, leading to the formation of the target compound.
- Chlorination: Typically carried out using chlorine gas or chlorinating agents.
- Etherification: Acid-catalyzed reaction using acetic acid as the solvent.
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions due to its phenolic moiety.
Substitution: The chloro group allows substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents (e.g., alkyl halides).
Esterification: Acid-catalyzed esterification using sulfuric acid.
- Oxidation: Formation of carboxylic acids or phenolic derivatives.
- Substitution: Alkylated derivatives.
- Esterification: Methyl ester formation.
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and selectivity.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research on its pharmacological properties (e.g., anti-inflammatory effects).
Industry: Potential use in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H23ClN2O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H23ClN2O3S/c1-14-12-19(8-9-20(14)23)28-15(2)21(26)24-11-10-17-13-29-22(25-17)16-4-6-18(27-3)7-5-16/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,26) |
InChI Key |
VROSULAGXUFSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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